4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine
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Overview
Description
4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine is a heterocyclic compound that contains a fused ring system comprising an oxazole and an oxirane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as 1,3-oxazole and 1,2-oxazole.
Oxirane Derivatives: Compounds containing the oxirane ring, such as ethylene oxide and propylene oxide.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine and picoline.
Uniqueness
4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine is unique due to its fused ring system, which combines the structural features of oxazole, oxirane, and pyridine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxirane ring can enhance the compound’s reactivity, while the pyridine ring can contribute to its biological activity.
Properties
CAS No. |
221123-40-6 |
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Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4,9-dioxa-1-azatricyclo[5.3.0.03,5]deca-2,5,7-triene |
InChI |
InChI=1S/C7H5NO2/c1-5-3-9-4-8(5)2-7-6(1)10-7/h1-3H,4H2 |
InChI Key |
ZOKFGABPSVARKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=C3C(=CC2=CO1)O3 |
Origin of Product |
United States |
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